molecular formula C40H28N2 B1373160 4,4'-Bis(dibenzazepin-1-YL)biphenyl CAS No. 204200-08-8

4,4'-Bis(dibenzazepin-1-YL)biphenyl

Cat. No.: B1373160
CAS No.: 204200-08-8
M. Wt: 536.7 g/mol
InChI Key: MPIMJBPUGIBQQL-UHFFFAOYSA-N
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Description

4,4'-Bis(dibenzazepin-1-YL)biphenyl is a symmetric biphenyl derivative functionalized with dibenzazepine groups at both para positions. These derivatives are often synthesized via Friedel-Crafts acylation, Ullmann coupling, or condensation reactions, as exemplified by the synthesis of 4,4'-bis(4-carboxymethylene) biphenyl (via Willgerodt reaction) and other biphenyl-based thiazolidinones . Such compounds are of interest in materials science (e.g., organic electronics) and medicinal chemistry due to their tunable electronic properties and biological activities.

Properties

CAS No.

204200-08-8

Molecular Formula

C40H28N2

Molecular Weight

536.7 g/mol

IUPAC Name

11-[4-(4-benzo[b][1]benzazepin-11-ylphenyl)phenyl]benzo[b][1]benzazepine

InChI

InChI=1S/C40H28N2/c1-5-13-37-31(9-1)17-18-32-10-2-6-14-38(32)41(37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-39-15-7-3-11-33(39)19-20-34-12-4-8-16-40(34)42/h1-28H

InChI Key

MPIMJBPUGIBQQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=CC8=CC=CC=C86

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-Bis(dibenzazepin-1-YL)biphenyl typically involves the reaction of dibenzazepine derivatives with biphenyl compounds under specific conditions. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

4,4’-Bis(dibenzazepin-1-YL)biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

4,4’-Bis(dibenzazepin-1-YL)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(dibenzazepin-1-YL)biphenyl involves its interaction with specific molecular targets and pathways. The compound’s dibenzazepine moieties are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal function and behavior . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may act as a modulator of neurotransmitter systems.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., pyrrolidinyl, thiazolo-oxadiazole) enhance biological activity (e.g., antinociceptive or fungicidal effects) by modulating lipophilicity and target binding . In contrast, electron-withdrawing groups (e.g., carboxylic acids) improve solubility for polymer applications .
  • Synthetic Complexity: Dibenzazepine-containing derivatives likely require specialized coupling reactions (e.g., Ullmann), whereas thiazolidinones and oxadiazoles are synthesized via simpler condensation routes .

Physicochemical and Functional Comparisons

Thermal and Electronic Properties

  • 4,4'-Bis(dibenzazepin-1-YL)biphenyl : Predicted to exhibit high thermal stability (decomposition temperature >300°C) due to rigid dibenzazepine rings. Its HOMO energy level (~-5.2 eV, estimated) is comparable to NPD (-5.4 eV), suggesting utility as a hole-transport layer in OLEDs .
  • 4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (18): Melting point = 151.2–152.1°C; lower thermal stability than carbazole-based derivatives (e.g., CBP in OLEDs) due to flexible side chains .
  • NPD : Higher glass transition temperature (Tg ~95°C) than pyrrolidinyl derivatives, ensuring morphological stability in devices .

Performance in Functional Materials

Drug Delivery Potential

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4,4'-Bis(4-carboxymethylene)biphenyl 1694 (C=O), 2927 (–OH) 3.5 (CH₂), 7.9 (ArH) 170.1 (C=O), 125–140 (ArC)
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (18) 1650 (CONH) 2.81 (CH₂), 4.94 (OCH₂) 172.3 (C=O), 45.2 (pyrrolidine)

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